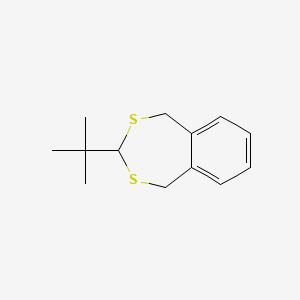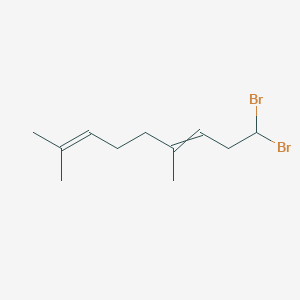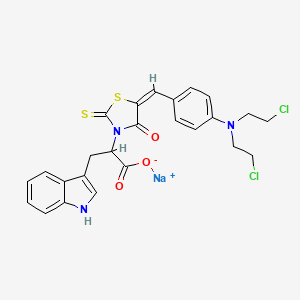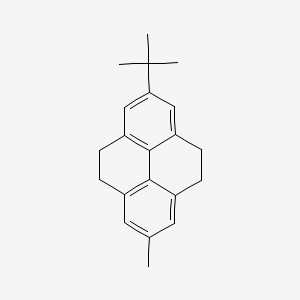
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is a substituted pyrene derivative Pyrene is a polycyclic aromatic hydrocarbon known for its extended rigid structure and photophysical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene typically involves indirect methods due to the challenges associated with direct substitution of pyrene. One common approach is the Friedel-Crafts alkylation, where tert-butyl chloride is used as the electrophile . The reaction conditions often require a strong Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution is possible, especially at the less sterically hindered positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitrated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene involves its ability to participate in π-stacking interactions and hydrophobic effects. These interactions are crucial for its binding to nucleic acids and proteins. The molecular targets include aromatic residues in proteins and the bases in nucleic acids, facilitating non-covalent binding and stabilization .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4,5,9,10-tetrahydropyrene
- 2-Ethoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Propoxy-7-tert-butyl-4,5,9,10-tetrahydropyrene
- 2-Acetyl-4,5,9,10-tetrahydropyrene
Comparison: Compared to its analogs, 2-Tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene is unique due to the presence of both tert-butyl and methyl groups, which influence its steric and electronic properties. This combination enhances its stability and modifies its reactivity, making it a valuable compound for specific applications in materials science and biological research .
Eigenschaften
CAS-Nummer |
108545-97-7 |
|---|---|
Molekularformel |
C21H24 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-tert-butyl-7-methyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C21H24/c1-13-9-14-5-7-16-11-18(21(2,3)4)12-17-8-6-15(10-13)19(14)20(16)17/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
YHWAEYMNWLCFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



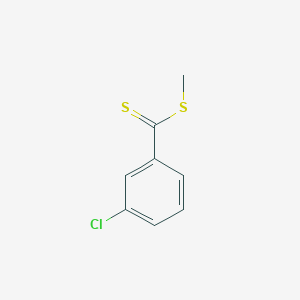

![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

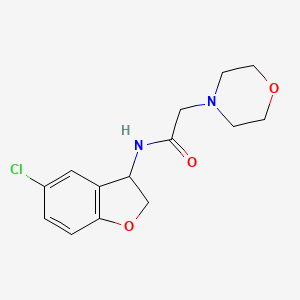
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

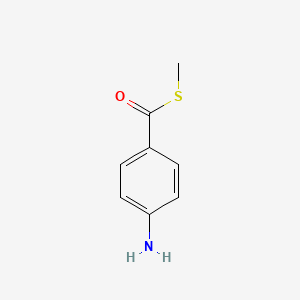
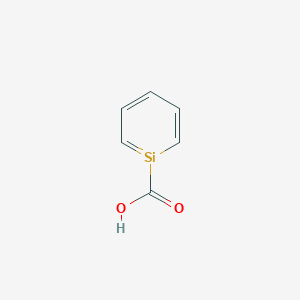
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
